(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidinone and an appropriate aldehyde.
Attachment of the Phenyl and tert-Butylphenoxy Groups: These groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and phenol derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential anticancer activity.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H27NO3S2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H27NO3S2/c1-28(2,3)21-11-15-24(16-12-21)32-18-17-31-23-13-9-20(10-14-23)19-25-26(30)29(27(33)34-25)22-7-5-4-6-8-22/h4-16,19H,17-18H2,1-3H3/b25-19- |
InChI Key |
UGGYEQWEUZTRSG-PLRJNAJWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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